Triethyl(methoxy)silane
Overview
Description
Triethyl(methoxy)silane, also known as Methyl triethylsilyl ether or Silane, triethylmethoxy-, is a chemical compound with the molecular formula C7H18OSi . It is often used in organic chemistry .
Synthesis Analysis
Triethyl(methoxy)silane can be synthesized from CO2 and hydrosilane via hydro-silylation . A variety of metal complex and nonmetal catalysts for CO2 hydrosilylation have been reported, with most of these systems selectively affording silyl formate with high yield under mild reaction conditions .
Molecular Structure Analysis
The molecular weight of Triethyl(methoxy)silane is 146.303 Da, and its monoisotopic mass is 146.112686 Da . The structure of this compound can be represented as CH3OSi with three ethyl groups attached to the silicon atom .
Chemical Reactions Analysis
Triethyl(methoxy)silane is frequently used as a reducing agent in organic chemistry. Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Physical And Chemical Properties Analysis
Triethyl(methoxy)silane is a clear and colorless compound at room temperature . More detailed physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.
Scientific Research Applications
Polyethylene Modification
Triethyl(methoxy)silane derivatives have been studied for their role in modifying polyethylene, particularly for cable industry applications. Research conducted by Mlejnek et al. (1984) explored the cross-linking of polyethylene with dicumyl peroxide in the presence of vinyl tri(2-methoxyethoxy)silane, analyzing the components through high-performance gas and gel permeation chromatography (Mlejnek, Lacuska, & Lipták, 1984).
Binding to Silica Surfaces
Vankan et al. (1988) investigated the chemical binding of organic silanes, including methoxytrimethylsilane and dimethoxydimethysilane, to thoroughly dried porous silica gel. Their work highlighted the formation of mono- and bidentate silane-to-surface links under certain conditions (Vankan, Ponjee, Haan, & Ven, 1988).
Synthesis of α-Amino-α'-diazomethyl Ketones
Desai and Aubé (2000) studied the reaction of alkyl azides with triethyl(1-methoxy-2,2-dimethyl-cyclopropoxy)silane, leading to the formation of α-amino-α'-diazomethyl ketones. This research opens up novel pathways in organic synthesis (Desai & Aubé, 2000).
Lithium-Ion Batteries
Studies by Xia et al. (2008) and Amine et al. (2006) have shown that phenyl tris-2-methoxydiethoxy silane and other similar silane compounds can significantly enhance the performance of lithium-ion batteries. These silanes can form a cross-polymerized network on graphite surfaces, influencing the battery's electrochemical properties (Xia et al., 2008) (Amine et al., 2006).
Adhesion Promotion
Research by Vázquez et al. (2010) and Zhang et al. (2012) explored the use of silane adhesion promoters, such as γ-GPS, in enhancing the adhesion of elastomeric materials to polymers. These studies provide insights into the molecular-level mechanisms underlying adhesion promotion (Vázquez et al., 2010) (Zhang, Shephard, Rhodes, & Chen, 2012).
Radical-Based Synthetic Chemistry
The application of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis has been extensively studied. It shows potential in a variety of organic reactions, as highlighted by Ballestri et al. (1991) and Chatgilialoglu et al. (2012) (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991) (Chatgilialoglu & Lalevée, 2012).
Safety And Hazards
Future Directions
The future directions of Triethyl(methoxy)silane research could involve further exploration of its use as a reducing agent in organic chemistry, particularly in the context of selective reduction in complex organic compound synthesis . Additionally, its potential applications in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition could be explored .
properties
IUPAC Name |
triethyl(methoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZQXYTKNNCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335541 | |
Record name | Methoxytriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl(methoxy)silane | |
CAS RN |
2117-34-2 | |
Record name | Triethylmethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2117-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxytriethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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